N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a substituted aromatic core. This compound features:
- 4-position: A 2-ethoxyphenylamine substituent, contributing to hydrogen bonding and solubility modulation.
- 5-position: A phenyl group, influencing steric bulk and electronic properties.
Its molecular formula is C28H26N4O2 (MW: 450.54), with a logP of 6.69, indicating high lipophilicity . This scaffold is structurally related to kinase inhibitors and antitumor agents, with modifications at key positions dictating biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-3-32-24-12-8-7-11-23(24)30-26-25-22(20-9-5-4-6-10-20)17-31(27(25)29-18-28-26)21-15-13-19(2)14-16-21/h4-18H,3H2,1-2H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWUGJCXWJUHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolopyrimidine class, recognized for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C27H24N4O
- Molecular Weight : 420.516 g/mol
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core with ethoxy and methylphenyl substitutions, which significantly influence its pharmacological properties.
This compound exhibits several biological activities primarily through the inhibition of key enzymes:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts DNA and RNA synthesis, leading to apoptosis in cancer cells.
- Poly(ADP-ribose) Polymerase 1 (PARP-1) : Interaction with PARP-1 affects cellular repair mechanisms and apoptosis pathways.
Antitumor Activity
Research indicates that this compound can suppress cell proliferation in various cancer cell lines by inhibiting specific kinases involved in cancer progression. Molecular docking studies suggest effective binding to these enzymes, potentially leading to significant therapeutic effects against tumor growth.
Anti-inflammatory Properties
Studies have shown that related pyrrolopyrimidine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. The compound may also exhibit antioxidant properties, contributing to its therapeutic potential.
Case Studies and Experimental Results
- In Vitro Studies :
-
Molecular Docking Studies :
- Docking simulations demonstrated that this compound binds effectively to targets like COX-2 and TLRs (Toll-like receptors), suggesting a mechanism for its anti-inflammatory effects .
-
Kinase Inhibition :
- The compound has been tested against various kinases implicated in cancer signaling pathways, showing promising results in inhibiting their activity and thereby reducing cell proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | Hydroxyl group substitution | Inhibits DHFR; induces apoptosis |
| N-(3-chlorophenyl)-methyl]-7-(4-methylphenyl)-5-pheny | Substituted pyrrolopyrimidine | Anticancer properties |
| N-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl | Dimethyl and methoxy substitutions | Varies in biological activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
*Estimated from structural similarity.
Key Observations :
Substituent Effects on Lipophilicity :
- The target compound’s 2-ethoxyphenyl group increases logP (6.69) compared to analogs with polar substitutions (e.g., 3,4-dimethoxyethyl in , logP 5.82).
- Chlorine substitution (K405-1049) marginally reduces logP but enhances target affinity via halogen bonding .
Biological Activity Trends: Antitumor Activity: 7-Benzyl-4-methyl analogs (e.g., Compound 6) showed moderate activity in vitro (IC50: 1–10 µM), while the target compound’s antitumor data remain unreported .
Substituent Impact on Pharmacokinetics
Table 2: Substituent-Driven Pharmacokinetic Properties
*Estimated from structural analogs.
- Metabolism : Ethoxy and methoxy groups are prone to demethylation, but bulky substituents (e.g., 2-chlorophenyl in Compound 9) slow oxidative metabolism .
Key Research Findings
Synthetic Feasibility :
- The target compound can be synthesized via Buchwald-Hartwig amination, analogous to N4-phenylsubstituted derivatives (yields: 70–90%) .
- Microwave-assisted synthesis (e.g., 5–10 min reactions) improves efficiency for related analogs .
Structural-Activity Relationships (SAR) :
- 7-Position : 4-Methylphenyl enhances cellular uptake compared to smaller groups (e.g., cyclopropylmethyl in ).
- 4-Position : 2-Ethoxyphenyl optimizes hydrogen bonding with kinase ATP pockets, similar to JAK inhibitors .
Limitations and Contradictions
Preparation Methods
Pyrrolo[2,3-d]Pyrimidine Core Synthesis
The core is typically constructed via cyclocondensation reactions. Patent US20230312576A1 discloses a general method using 7H-pyrrolo[2,3-d]pyrimidine derivatives as intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile starting material, enabling nucleophilic displacement at the 4-position. Alternative routes involve:
- Gewald-type reactions : Condensation of 2-aminopyrimidines with α-cyano ketones or esters under basic conditions.
- Palladium-catalyzed cyclizations : Intramolecular C–N coupling to form the pyrrole ring, as demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Sequential Protection-Deprotection Strategies
To prevent undesired side reactions during multi-step syntheses, protecting groups are critical:
- SEM (Trimethylsilylethoxymethyl) : Used to protect the pyrrole NH during C–H functionalization.
- Boc (tert-Butoxycarbonyl) : Employed for amine protection in intermediates.
Deprotection of SEM groups requires HF·pyridine or TBAF, while Boc is removed with TFA. Notably, US20230312576A1 highlights challenges with formaldehyde release during SEM deprotection, leading to tricyclic byproducts unless rigorously controlled.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalyst Loading
Reducing Pd loading from 5 mol% to 1 mol% with XPhos as a ligand maintains efficiency while lowering costs.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity for optimized batches.
Challenges and Side Reactions
- Regioselectivity : Competing coupling at C5 and C7 necessitates careful substrate design. Using brominated intermediates at C5 and chloro at C7 ensures sequential functionalization.
- Deprotection Byproducts : SEM removal generates formaldehyde, which can form imine adducts unless scavenged (e.g., with NH₄OAc).
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis reported in US20230312576A1 achieves 72% overall yield using:
- Suzuki coupling at 7-position (78% yield)
- Buchwald–Hartwig amination (82% yield)
- Final crystallization from EtOAc/hexanes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, intermediates like 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can be reacted with substituted amines under reflux in ethanol or DMF (80–100°C, 12–24 hours) to yield target compounds . Optimization via Design of Experiments (DoE) is critical to minimize trial-and-error approaches. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. Statistical methods like factorial design can reduce experimental runs while maximizing yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For example, δ 11.92 ppm (s, NH) and aromatic proton splitting patterns help verify the pyrrolopyrimidine core and substituent orientation .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₃₀H₂₇N₅O).
- Elemental Analysis : Ensures purity (e.g., %C, %H, %N deviations < 0.5% ).
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings (e.g., 12.8° for phenyl group twist ).
Q. How do structural modifications (e.g., ethoxyphenyl vs. fluorophenyl) influence this compound’s bioactivity?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
- Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility.
- Bulkier substituents (e.g., 4-methylphenyl) can sterically hinder target binding.
Comparative assays (e.g., enzyme inhibition, cellular uptake) using analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine reveal how substituents modulate activity .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in synthetic steps (e.g., coupling reactions) and optimize reaction paths .
- Molecular Docking : Simulate binding to targets (e.g., tubulin) using software like AutoDock Vina. For example, pyrrolo[2,3-d]pyrimidine derivatives with 4-methylphenyl groups showed enhanced hydrophobic interactions in preclinical antitumor studies .
- MD Simulations : Assess conformational stability in biological environments (e.g., solvent dynamics, protein flexibility) .
Q. What experimental design principles apply to evaluating this compound’s antitumor or antiangiogenic potential?
- Methodological Answer :
- In Vitro Assays :
- Tubulin Polymerization : Monitor inhibition via fluorescence-based assays (IC₅₀ values) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves.
- In Vivo Models : Xenograft studies in mice, with endpoints like tumor volume reduction and toxicity profiling.
- Controls : Include structurally similar analogs (e.g., 7-benzyl derivatives) and reference drugs (e.g., paclitaxel) to contextualize results .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in viability assays.
- Polymorphism Effects : Crystalline forms (e.g., polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] analogs) can alter solubility and bioavailability, impacting in vivo vs. in vitro results .
- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
